molecular formula C27H25NO4 B12158069 (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

(2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B12158069
M. Wt: 427.5 g/mol
InChI Key: CZRQXRRGBHIJGR-PYCFMQQDSA-N
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Description

(2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C27H25NO4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is a benzoxazole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H23NO3\text{C}_{21}\text{H}_{23}\text{N}\text{O}_{3}

This structure features a benzoxazole moiety, which is known for its diverse biological properties.

Biological Activity Overview

Benzoxazole derivatives are recognized for their wide range of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antioxidant effects. The specific compound has been evaluated for these activities through various in vitro and in vivo studies.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies on similar benzoxazole compounds have shown:

  • Antibacterial Activity : Compounds with electron-donating substituents often demonstrate enhanced antibacterial properties. For example, derivatives with methoxy groups have been reported to show significant activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Certain benzoxazole derivatives have been tested against fungal strains such as Candida albicans, showing promising results .

Anticancer Activity

The anticancer potential of benzoxazole derivatives is notable. Several studies have highlighted their effectiveness against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. For instance, a related compound demonstrated IC50 values as low as 20 nM against leukemia and solid tumor cell lines .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is heavily influenced by their structural modifications. Key findings include:

  • Substituent Effects : The presence of different substituents on the phenyl rings significantly alters the activity profile. Electron-donating groups (like methoxy) enhance activity, while electron-withdrawing groups may reduce it .
  • Positioning of Substituents : The position of substituents on the benzoxazole ring also plays a critical role in determining biological efficacy. Studies suggest that specific orientations can optimize interaction with biological targets .

Case Studies

Several case studies exemplify the biological activity of related benzoxazole compounds:

  • Case Study 1 : A study evaluated a series of 2-benzoxazole derivatives for their antibacterial properties. The most active compound showed significant inhibition against Bacillus subtilis with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
  • Case Study 2 : Another investigation into benzoxazole derivatives revealed their potential as selective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), demonstrating a good pharmacokinetic profile and effective inhibition in murine models .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that derivatives of benzoxazole compounds exhibit significant anticancer activity. For instance, the compound has been tested for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)10Inhibition of cell cycle progression
A549 (Lung)12ROS generation leading to oxidative stress

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Material Science

Fluorescent Properties
The unique structural features of (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one allow it to be explored as a fluorescent probe in various applications. Its ability to emit light upon excitation makes it suitable for use in bioimaging and sensing applications.

Case Study: Bioimaging
A recent study utilized the compound as a fluorescent marker in live-cell imaging. The results showed that the compound can effectively label cellular structures, providing insights into cellular dynamics and interactions.

Biochemical Applications

Enzyme Inhibition
Research indicates that the compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that are crucial for cancer cell proliferation.

EnzymeInhibition Percentage (%)
PI3K75
mTOR60

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C27H25NO4/c1-3-4-17-31-21-15-13-19(14-16-21)26(29)22(18-20-9-5-7-11-24(20)30-2)27-28-23-10-6-8-12-25(23)32-27/h5-16,18H,3-4,17H2,1-2H3/b22-18-

InChI Key

CZRQXRRGBHIJGR-PYCFMQQDSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CC=C2OC)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2OC)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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